Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl-
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Overview
Description
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- is a complex peptide compound It is composed of multiple amino acids, including glycine, L-threonine, L-leucine, L-isoleucine, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using coupling reagents like HBTU or DIC.
Coupling Reaction: Each amino acid is coupled to the growing chain under controlled conditions.
Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a suitable cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure precision and efficiency. The process is scaled up by optimizing reaction conditions and using high-purity reagents to achieve the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific sites and conditions. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.
Scientific Research Applications
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, influencing cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl-: Similar in structure but may differ in sequence or specific amino acid residues.
Other Peptides: Such as Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- with variations in amino acid composition.
Uniqueness
The uniqueness of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- lies in its specific sequence and the resulting biological activity. Its distinct combination of amino acids imparts unique properties that can be exploited for various applications.
Properties
CAS No. |
574749-96-5 |
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Molecular Formula |
C29H46N6O8 |
Molecular Weight |
606.7 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C29H46N6O8/c1-6-17(4)25(35-27(41)20(12-16(2)3)33-28(42)24(30)18(5)36)29(43)34-21(13-19-10-8-7-9-11-19)26(40)32-14-22(37)31-15-23(38)39/h7-11,16-18,20-21,24-25,36H,6,12-15,30H2,1-5H3,(H,31,37)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,38,39)/t17-,18+,20-,21-,24-,25-/m0/s1 |
InChI Key |
PGKOYDIVPQBOSK-IOGMUDPASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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